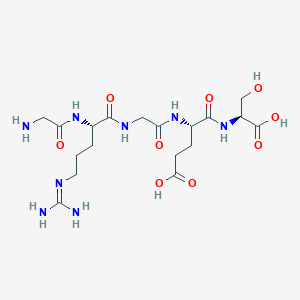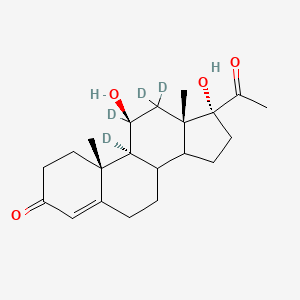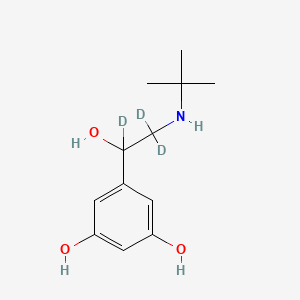
Pramipexole impurity 7-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramipexole impurity 7-d10 is a deuterium-labeled derivative of Pramipexole impurity 7. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
The synthesis of Pramipexole impurity 7-d10 involves the incorporation of deuterium into the Pramipexole impurity 7 molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms in Pramipexole impurity 7 with deuterium atoms. The reaction is usually carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Pramipexole impurity 7-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pramipexole impurity 7-d10 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise quantitation of the compound in biological samples, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Profiling: The compound is used to investigate the metabolic pathways and identify potential metabolites.
Drug Development: It serves as a reference standard in the development and validation of analytical methods for Pramipexole and its impurities.
Biological Research: The compound is used in studies to understand the biological effects and mechanisms of action of Pramipexole and its related compounds.
Mechanism of Action
The mechanism of action of Pramipexole impurity 7-d10 is similar to that of Pramipexole. Pramipexole is a non-ergot dopamine agonist that binds to dopamine receptors in the brain, particularly the D2, D3, and D4 receptors. By stimulating these receptors, Pramipexole mimics the effects of dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This helps alleviate symptoms such as tremors, rigidity, and bradykinesia .
Comparison with Similar Compounds
Pramipexole impurity 7-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pramipexole impurity 7: The non-deuterated version of this compound.
Pramipexole impurity A: Another impurity associated with Pramipexole, differing in its chemical structure and properties.
Pramipexole impurity B: Another related impurity with distinct chemical characteristics.
The deuterium labeling in this compound provides advantages in pharmacokinetic studies and metabolic profiling, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C21H34N6S2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(6R)-6-N-(1,1,3,3,3-pentadeuteriopropyl)-2-N-[[[(6S)-6-(1,1,3,3,3-pentadeuteriopropylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15+/i1D3,2D3,9D2,10D2 |
InChI Key |
ZXEGRZDIKDEZJB-XDFSUQRTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)C[C@H](CC4)NC([2H])([2H])CC([2H])([2H])[2H] |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







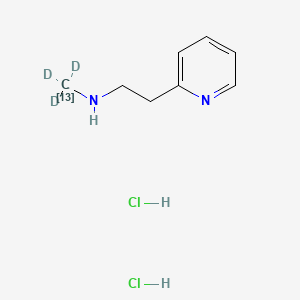



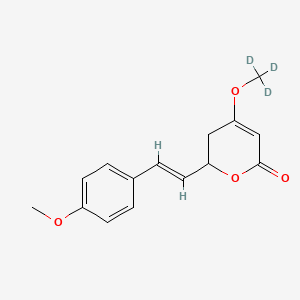
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
